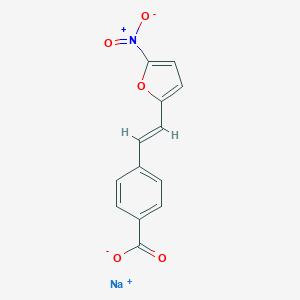
Natrium Nifurstyrenat
Übersicht
Beschreibung
SU5201 is a chemical compound known for its role as an inhibitor of interleukin-2 production . Interleukin-2 is a cytokine that plays a crucial role in the immune system, particularly in the activation and proliferation of T cells. The molecular formula of SU5201 is C15H9Cl2NO, and it has a molecular weight of 290.14 g/mol .
Wissenschaftliche Forschungsanwendungen
SU5201 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: In der Forschung zu Interleukin-2 und seiner Rolle im Immunsystem eingesetzt.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die das Immunsystem betreffen.
Industrie: Bei der Entwicklung neuer chemischer Verbindungen und Materialien eingesetzt.
5. Wirkmechanismus
SU5201 übt seine Wirkungen aus, indem es die Produktion von Interleukin-2 hemmt. Diese Hemmung erfolgt durch die Interaktion von SU5201 mit spezifischen molekularen Zielen, die an den Signalwegen beteiligt sind, die die Interleukin-2-Produktion regulieren. Die genauen molekularen Ziele und Wege, die beteiligt sind, werden noch untersucht, aber es ist bekannt, dass SU5201 die Aktivität bestimmter Enzyme und Transkriptionsfaktoren beeinflusst .
Wirkmechanismus
Target of Action
Sodium nifurstyrenate is an antibiotic and synthetic antibacterial agent . It is widely used to prevent and treat infectious diseases in cultured fish . The primary targets of sodium nifurstyrenate are the bacterial cells causing the infection .
Mode of Action
Like other nitrofurans, it is believed to interfere with bacterial cell functions, which leads to the death of the bacteria .
Biochemical Pathways
Sodium nifurstyrenate is metabolized in the liver . When it was anaerobically incubated with rabbit liver cytosol and 2-hydroxypyrimidine, several metabolites were identified . These metabolites are involved in further metabolism, indicating that sodium nifurstyrenate affects various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of sodium nifurstyrenate have been studied in cultured yellowtail after oral administration at a dose of 100 mg/kg . The drug was found to be quickly absorbed and distributed throughout the body . The elimination half-life was found to be 1.4 hours for serum, 2.4 hours for muscle, 29.7 hours for liver, and 1.5 hours for kidney . These pharmacokinetic properties influence the bioavailability of the drug and its effectiveness in treating infections .
Result of Action
The primary result of sodium nifurstyrenate’s action is the prevention and treatment of bacterial infections in cultured fish . By interfering with bacterial cell functions, it helps to control the spread of the infection and aids in the recovery of the infected fish .
Action Environment
The action of sodium nifurstyrenate can be influenced by various environmental factors. For instance, the pH of the water can affect the stability and efficacy of the drug . Furthermore, the temperature of the water can influence the absorption, distribution, metabolism, and excretion of the drug, thereby affecting its overall effectiveness .
Biochemische Analyse
Biochemical Properties
It is known to have antibacterial properties, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in bacteria to exert its effects
Cellular Effects
Sodium Nifurstyrenate has been shown to have significant effects on various types of cells, particularly bacterial cells. It is used to prevent and treat bacterial infections in fish, indicating that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Vorbereitungsmethoden
Die Synthese von SU5201 beinhaltet die Reaktion von 3,4-Dichlorbenzaldehyd mit Indolin-2-on unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann ein Erhitzen beinhalten, um die Bildung des gewünschten Produkts zu erleichtern .
Analyse Chemischer Reaktionen
SU5201 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: SU5201 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: SU5201 kann Substitutionsreaktionen eingehen, bei denen eines oder mehrere seiner Atome durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
SU5201 ist einzigartig in seiner spezifischen Hemmung der Interleukin-2-Produktion. Ähnliche Verbindungen umfassen andere Interleukin-Inhibitoren und Zytokin-Inhibitoren, wie z. B.:
SU5416: Ein Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors.
SU6668: Ein Inhibitor mehrerer Rezeptortyrosinkinasen.
SU11248: Ein Inhibitor von Rezeptortyrosinkinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.
Diese Verbindungen weisen einige Ähnlichkeiten mit SU5201 in ihren inhibitorischen Wirkungen auf spezifische Signalwege auf, aber SU5201 ist in seiner gezielten Hemmung der Interleukin-2-Produktion eindeutig.
Eigenschaften
IUPAC Name |
sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-ZIKNSQGESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1534-38-9 (Parent) | |
| Record name | Sodium nifurstyrenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701035463 | |
| Record name | Sodium nifurstyrenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-23-3 | |
| Record name | Sodium nifurstyrenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium nifurstyrenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism remains unclear, research suggests NFS-Na inhibits bacterial growth by disrupting DNA synthesis. [] This disruption is believed to occur through the reduction of the nitro group in NFS-Na to an active intermediate, which then interacts with bacterial DNA. []
A: Studies indicate a significant reduction in viable bacterial counts following NFS-Na exposure. [] This reduction is particularly pronounced for Vibrio species, common fish pathogens. []
ANone: Sodium nifurstyrenate has the molecular formula C13H8NO5Na and a molecular weight of 281.19 g/mol.
ANone: Specific data on material compatibility and stability of NFS-Na under various conditions is limited in the provided research papers.
ANone: The provided research primarily focuses on the antibacterial activity of NFS-Na. No catalytic properties are described.
A: Research indicates that after oral administration in yellowtail, NFS-Na is metabolized into several compounds, including cyano-pentanone, cyano-pentenol, cyano-pentanol, and beta-(acetamido-2-furyl)-p-carboxystyrene. [] The pharmacokinetics of NFS-Na have been investigated in yellowtail, revealing a two-compartment open model after a single intravenous dose. []
A: High-performance liquid chromatography (HPLC) is a common method used to determine NFS-Na concentrations in fish serum. [] Other techniques, including disk assays using specific bacterial strains, are employed to detect residues of NFS-Na and other antibacterial agents in fish tissue. [] A rapid immunochromatographic strip test has also been developed for the detection of NFS-Na residues in fish. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)
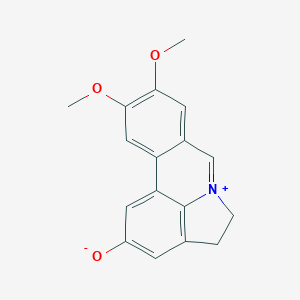

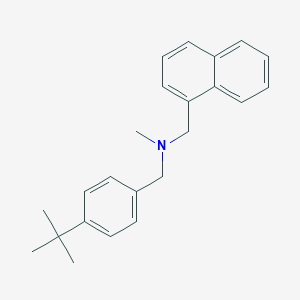



![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

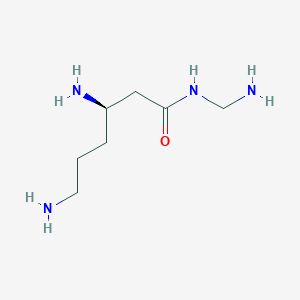
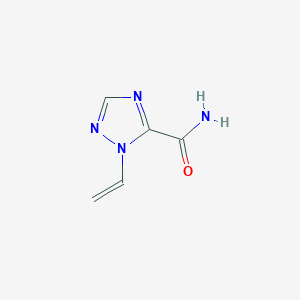

![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)
